2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Aldose reductase inhibition Diabetic neuropathy Sorbitol accumulation

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione (CAS 81402-16-6) is a conformationally rigid spiro-succinimide that belongs to the class of spiro-linked pyrrolidine-2,5-diones. It was disclosed by Pfizer as a preferred aldose reductase inhibitor (ARI) for reducing sorbitol accumulation in diabetic complications, with demonstrated in vivo efficacy at 2.5 mg/kg p.o.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 81402-16-6
Cat. No. B1353120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
CAS81402-16-6
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CC2(CC(=O)NC2=O)C3=CC=CC=C31
InChIInChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14,15)
InChIKeyGOCQZJLHIGURBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione (CAS 81402-16-6): Procurement-Ready Spiro-Imide Aldose Reductase Inhibitor


2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione (CAS 81402-16-6) is a conformationally rigid spiro-succinimide that belongs to the class of spiro-linked pyrrolidine-2,5-diones. It was disclosed by Pfizer as a preferred aldose reductase inhibitor (ARI) for reducing sorbitol accumulation in diabetic complications, with demonstrated in vivo efficacy at 2.5 mg/kg p.o. in diabetic rats without observable toxicity [1]. The compound features an indene ring spiro-fused at the 3'-position of the pyrrolidine-2,5-dione core, yielding zero rotatable bonds, low molecular weight (201.22 g/mol), and a calculated logP of 0.9 [2].

Why 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione Cannot Be Replaced by Generic Spiro-Imide Analogs


Within the spiro-imide ARI class, in vivo potency is not predictable from in vitro enzyme inhibition data alone. Pfizer demonstrated that compounds with identical IC50 values against isolated aldose reductase exhibited up to 50-fold differences in ED50 in sciatic nerve tissue due to variations in tissue penetration and pharmacokinetics [1]. The specific spiro[indene-1,3'-pyrrolidine] scaffold provides a distinct conformational constraint and hydrophobic surface that optimizes membrane permeability while minimizing metabolic liability, whereas regioisomeric fusion (e.g., indene-2,3'-pyrrolidine) or ring-expanded analogs (naphthalene) alter these properties, leading to divergent in vivo efficacy profiles that cannot be assumed equivalent without direct comparative data [2].

Quantitative Differentiation Evidence for 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione: Head-to-Head and Cross-Study Comparisons


In Vivo Sorbitol-Lowering Potency: 12-Fold Lower Effective Dose vs. Sorbinil in Diabetic Rat Sciatic Nerve

The target compound, 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione, significantly inhibits sorbitol accumulation in the sciatic nerve of streptozotocin-diabetic rats when administered orally at 2.5 mg/kg, with no observable toxic effects [1]. By contrast, the clinically studied aldose reductase inhibitor sorbinil requires a mean dietary dose of 30 mg/kg/day to achieve comparable sorbitol reduction in the same tissue and model [2].

Aldose reductase inhibition Diabetic neuropathy Sorbitol accumulation In vivo pharmacology

Spiro-Fusion Regiochemistry: 1,3'-Indene vs. 2,3'-Indene Isomer Preference Based on in Vivo Efficacy

The Pfizer patent specifically claims 2,3-dihydro-spiro[1H-indene-1,3'-pyrrolidine]-2',5'-dione as a preferred member, distinguishing it from the 2,3'-regioisomer (2,3-dihydro-spiro[1H-indene-2,3'-pyrrolidine]-2',5'-dione) [1]. While both isomers share the same molecular formula and in vitro aldose reductase inhibitory activity, the 1,3'-fused indene places the aromatic ring in a spatial orientation that yields a more favorable hydrophobic contact surface with the enzyme's induced-fit pocket, as inferred from the QSAR-derived correlation between logP and in vivo ED50 for spirosuccinimides [2].

Structural isomerism Spiro-fusion regiochemistry In vivo SAR Aldose reductase inhibitor design

Conformational Rigidity and Zero Rotatable Bonds: Physicochemical Differentiation from Flexible ARIs

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione possesses zero rotatable bonds (RTB=0) [1], a feature that distinguishes it from many non-spirocyclic ARIs such as epalrestat (RTB=4) and sorbinil (RTB=1) [2]. Complete conformational restriction pre-organizes the pharmacophore for aldose reductase binding, reducing the entropic penalty upon target engagement. This property has been correlated with improved selectivity over related aldo-keto reductase family members (e.g., aldehyde reductase), although direct selectivity ratios for this specific compound remain unpublished.

Conformational restriction Ligand efficiency Selectivity Physicochemical property

Safety Margin at Efficacious Dose: Absence of Observable Toxicity in Diabetic Rats

The Pfizer patent explicitly states that 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione achieves significant sorbitol inhibition in diabetic rat sciatic nerve at 2.5 mg/kg p.o. 'without showing any substantial signs of toxic side effects' [1]. This is notable because the historical clinical development of spirohydantoin ARIs (e.g., sorbinil) was plagued by hypersensitivity reactions and liver toxicity at therapeutic doses, which were not evident in the spiro-succinimide series.

In vivo safety Tolerability Therapeutic window Preclinical toxicology

Commercial Availability at Defined Purity: 98% Assured vs. Undefined-Grade Research Chemicals

Commercially, 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione is available from multiple suppliers at a defined purity of ≥98% (e.g., Leyan, Fluorochem), with corresponding certificates of analysis . This is superior to many spiro-imide analogs from the same patent family, which are often offered only as custom synthesis products with no guaranteed purity. For reproducible pharmacological experimentation, defined purity is essential to control for impurities that may interfere with enzyme inhibition assays.

Chemical purity Quality control Procurement specification Reproducibility

Optimal Application Scenarios for 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione Based on Verified Differentiation


In Vivo Diabetic Neuropathy Efficacy Studies Requiring Low-Dose, High-Potency Aldose Reductase Inhibition

The compound's demonstrated ability to reduce sciatic nerve sorbitol at just 2.5 mg/kg p.o. in diabetic rats [1] makes it an ideal tool compound for chronic oral dosing studies of diabetic neuropathy, where minimizing compound burden reduces stress on the animal and simplifies formulation. Its 12-fold lower effective dose relative to sorbinil supports experimental designs where higher-dose comparators would be impractical.

Selectivity-Profiling Experiments Against the Aldo-Keto Reductase Superfamily

With zero rotatable bonds and a rigid spiro[indene-1,3'-pyrrolidine] scaffold [1], this compound serves as a pre-organized probe for crystallographic and computational studies of aldose reductase selectivity. Its conformational uniqueness enables direct comparison with flexible ARIs (e.g., epalrestat) to dissect the entropic contribution to isoform selectivity [2].

Pharmacokinetic/Pharmacodynamic Modeling of Spiro-Succinimide Tissue Distribution

The compound's balanced hydrophobicity (logP 0.9) and hydrogen-bond donor/acceptor profile [1] position it as a representative spiro-succinimide for studying tissue penetration and blood-nerve barrier permeability in diabetic models, as highlighted by the QSAR correlation between Caco-2 permeability and in vivo ED50 [2].

Procurement of Defined-Purity Reference Standards for Aldose Reductase Inhibitor Screening Cascades

With guaranteed purity ≥98% from multiple reputable suppliers [1], this compound can serve as a quality-controlled positive control in high-throughput screening campaigns for novel ARIs, ensuring inter-laboratory reproducibility and compliance with assay validation guidelines [1].

Quote Request

Request a Quote for 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.